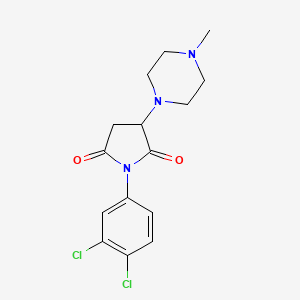
1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methylpiperazinyl group, and a pyrrolidine-2,5-dione core. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
准备方法
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the dichlorophenyl and methylpiperazinyl precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity.
化学反应分析
1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain atoms or groups in the compound, often using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives and analogs of the original compound.
科学研究应用
1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties has shown potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of the research.
相似化合物的比较
When compared to other similar compounds, 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)butane-2,5-dione
- 1-(3,4-Dichlorophenyl)-3-(4-methylpiperazin-1-yl)hexane-2,5-dione
These compounds share some structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-18-4-6-19(7-5-18)13-9-14(21)20(15(13)22)10-2-3-11(16)12(17)8-10/h2-3,8,13H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAQJGRRARBKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
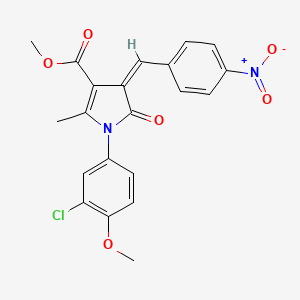
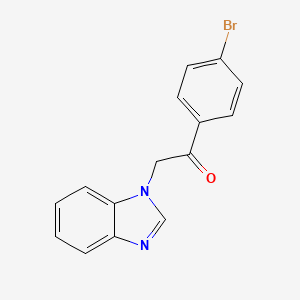
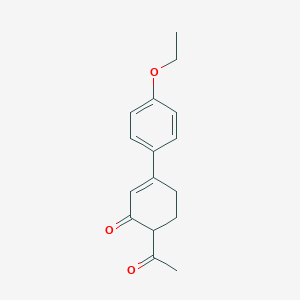
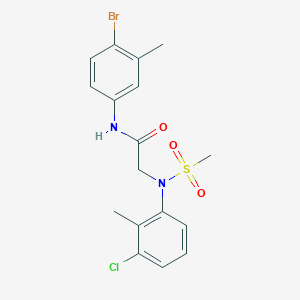
![1-[3-HYDROXY-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-2-YL]-2-PHENOXYETHAN-1-ONE](/img/structure/B4944309.png)
![N-(2-methoxyethyl)-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4944311.png)
![2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4944315.png)
![5-bromo-2-chloro-N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4944327.png)
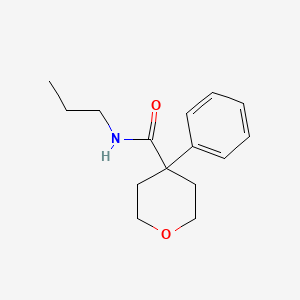
![1-{2-[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B4944338.png)
![1-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-one](/img/structure/B4944352.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4944353.png)
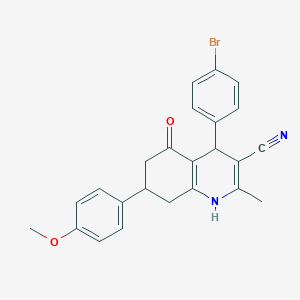
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B4944371.png)
